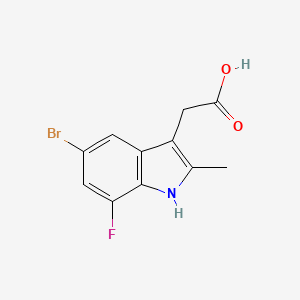

(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Description

(5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is a halogenated indole derivative with the molecular formula C₁₁H₉BrFNO₂ and a molecular weight of 286 Da . Its structure features a bromine atom at position 5, a fluorine atom at position 7, and a methyl group at position 2 of the indole core, with an acetic acid moiety at position 3. This compound is cataloged under multiple identifiers, including CAS 1019111-81-9 (closely related variant) and MFCD02664384, and is utilized in pharmaceutical and biochemical research, particularly in structural studies and as a precursor for bioactive molecules .

Properties

IUPAC Name |

2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO2/c1-5-7(4-10(15)16)8-2-6(12)3-9(13)11(8)14-5/h2-3,14H,4H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKQFTKBOIMTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC(=C2)Br)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:

Fluorination: The addition of a fluorine atom at the 7th position.

Acetylation: The attachment of an acetic acid moiety at the 3rd position of the indole ring.

These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions and efficient purification techniques. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of the bromine or fluorine substituents under specific conditions.

Substitution: Nucleophilic or electrophilic substitution reactions at the indole ring or acetic acid moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications .

Scientific Research Applications

(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to:

Comparison with Similar Compounds

The structural and functional attributes of (5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid can be contextualized by comparing it to analogs with variations in substituents, halogenation patterns, and core frameworks. Below is a detailed analysis:

Structural Analogs with Halogen and Substituent Variations

Key Observations :

- Methyl Group Impact : The 2-methyl group in the target compound improves metabolic stability by sterically shielding the indole core from enzymatic degradation .

- Positional Isomerism : Fluorine at position 7 (target) versus position 5 (e.g., ’s (5-fluoro-1H-indol-3-yl)acetic acid ) alters electronic distribution, affecting binding affinity in receptor interactions .

Derivatives with Modified Frameworks

- Phosphorus-Containing Derivatives : Compounds like 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium () integrate phosphorus, enabling coordination chemistry applications but diverging significantly in bioactivity .

Biological Activity

(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is a synthetic compound belonging to the indole derivatives class, which are recognized for their diverse biological activities. This compound exhibits unique properties due to the presence of both bromine and fluorine substituents, making it a subject of interest in various fields such as medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H9BrFNO2. Its structural uniqueness arises from the incorporation of halogen atoms, which can significantly influence its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid |

| Molecular Weight | 284.10 g/mol |

| CAS Number | 383131-71-3 |

| Purity | 93% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. For instance, a study demonstrated that related indole compounds exhibited strong growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) often below 0.2 µM . The presence of bromine and fluorine in this compound may enhance its interaction with bacterial membranes or enzymes.

Anticancer Properties

Indole derivatives are also recognized for their anticancer properties. Research has shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example, studies on related indole compounds indicated significant antiproliferative effects against melanoma and breast cancer cells . The mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways for this compound require further investigation.

The biological activity of this compound is hypothesized to involve several biochemical pathways:

- Inhibition of Enzymatic Activity : Indole derivatives often act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.

- Interaction with Receptors : Some studies suggest that indoles can modulate receptor activity, influencing signaling pathways related to inflammation and cell growth.

- Oxidative Stress Modulation : The antioxidant properties associated with indole compounds may help mitigate oxidative stress in cells, thereby contributing to their protective effects against various diseases.

Study on Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of a series of indole derivatives, including those structurally related to this compound. The study reported that several analogs exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some compounds enhancing the efficacy of existing antibiotics like doxycycline .

Anticancer Activity Assessment

Another study focused on the anticancer potential of indole derivatives, demonstrating that certain compounds showed significant cytotoxicity against multiple cancer cell lines. The study indicated that modifications at specific positions on the indole ring could enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.